molecular formula C16H17N5O2S B2736438 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1171766-45-2

3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B2736438
CAS RN: 1171766-45-2
M. Wt: 343.41
InChI Key: RSQGFFXWGWABLT-UHFFFAOYSA-N
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Description

3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Analysis

Studies have shown the significance of understanding the crystal and molecular structures of compounds similar to "3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide" for applications in material science and molecular engineering. For instance, the investigation into the crystal structure, packing, and Hirshfeld surface analysis of related compounds provides insights into non-covalent interactions critical for designing new materials with desired physical and chemical properties (Grinev et al., 2019).

Antimicrobial and Anticancer Agents

Research into pyrazolo[3,4-d]pyrimidine derivatives has identified several compounds with significant antimicrobial and anticancer activities. These studies focus on synthesizing novel derivatives and testing their biological activity against various cancer cell lines and microbes, highlighting the potential of these compounds in therapeutic applications. For example, certain pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity than reference drugs and possess good to excellent antimicrobial properties (Hafez et al., 2016).

Molecular Electronics and Luminescence

Compounds with structures related to "this compound" are being explored for their photophysical properties, including fluorescence and electrochemiluminescence. These properties are crucial for developing new materials for molecular electronics, sensors, and luminescent markers. For instance, the study of rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands has revealed bright yellow-green luminescence, offering potential applications in sensing and imaging technologies (Wei et al., 2011).

Sorption and Degradation Studies

Research on the sorption and degradation properties of compounds similar to the one is vital for environmental science, particularly in understanding how these compounds interact with soil colloids and their potential environmental impact. Studies on related compounds, such as azimsulfuron, provide insights into their degradation pathways and interaction with soil components, which is crucial for assessing their environmental safety and designing more eco-friendly chemicals (Pinna et al., 2004).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-4-2-3-5-14(11)21-16-13(8-19-21)15(17-10-18-16)20-12-6-7-24(22,23)9-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGFFXWGWABLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.